Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 299.41 g/mol. It is classified under piperidine derivatives, which are known for their applications in medicinal chemistry and as building blocks in organic synthesis. The compound is identified by its CAS number 1823227-39-9, and its IUPAC name reflects its structural complexity, indicating the presence of both a tert-butyl group and an ethoxy-substituted oxopropane moiety.
The synthesis of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate typically involves several steps:
The molecular structure of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate can be represented in various formats:
CCOC(=O)C(C)(C)C1CCN(C(=O)OC(C)(C)C)CC1This notation provides insight into the connectivity of atoms within the molecule, showing how the ethoxy group and piperidine are integrated.
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate can undergo several chemical reactions:
The mechanism of action for tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate primarily revolves around its interaction with biological targets:
The compound's stability under various conditions (pH, temperature) is crucial for its application in research and industry, particularly concerning storage and handling protocols .
Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate finds several scientific uses:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: